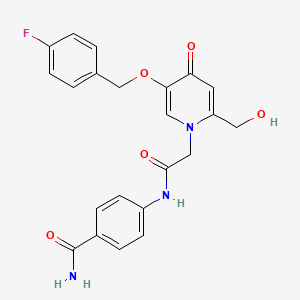

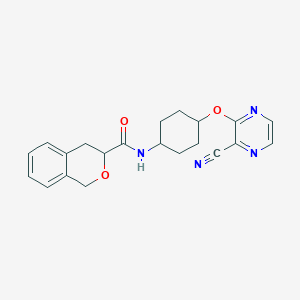

![molecular formula C15H16ClNO3S B2512981 3-[(2-chlorophenyl)sulfonyl]-1-ethyl-4,6-dimethyl-2(1H)-pyridinone CAS No. 866051-50-5](/img/structure/B2512981.png)

3-[(2-chlorophenyl)sulfonyl]-1-ethyl-4,6-dimethyl-2(1H)-pyridinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(2-Chlorophenyl)sulfonyl]-1-ethyl-4,6-dimethyl-2(1H)-pyridinone (also known as 3-CPS-EDMP) is a novel synthetic compound with potential applications in drug development, biochemistry and physiology. This compound has been studied for its ability to interact with various proteins, enzymes and receptors in the body, and has shown promising results in a number of scientific research fields.

Aplicaciones Científicas De Investigación

Sulfonyl-Containing Compounds in Synthesis and Material Science

Sulfonyl Groups in Polymer Chemistry : Research on novel soluble fluorinated polyamides containing pyridine and sulfone moieties highlights the significance of sulfonyl groups in the development of materials with high thermal stability, mechanical strength, and low dielectric constants. Such materials are promising for electronic applications, showcasing the utility of sulfonyl-containing compounds in high-performance polymers (Liu et al., 2013).

Sulfonyl Groups in Ligand Design : The synthesis of mono- and trinuclear tripodal platinum(II) chelated complexes containing a pyridine/sulfoxide-based anchoring framework demonstrates the role of sulfonyl and related groups in coordination chemistry. These compounds, featuring both sulfoxide and pyridine moieties, underline the versatility of sulfonyl groups in creating complex metal-ligand architectures with potential catalytic and material applications (Barattucci et al., 2013).

Pyridinone Derivatives in Organic Synthesis

- Pyridinones as Precursors for Ortho-Quinodimethanes : The transformation of sulfolene pyridinones into ortho-quinodimethanes and their subsequent use in Diels-Alder reactions highlights the synthetic utility of pyridinone derivatives. This research points to the importance of pyridinone frameworks in generating reactive intermediates for complex molecule synthesis (Govaerts et al., 2002).

Hydrogen-Bonding Patterns and Crystal Engineering

- Hydrogen Bonding in Pyridinone Salts : Studies on pyrimethaminium pyridine-3-sulfonate reveal intricate hydrogen-bonding patterns, showcasing the potential of pyridinone derivatives in forming structurally complex and stable crystalline materials. This research underscores the relevance of pyridinone and sulfonyl functionalities in supramolecular chemistry and crystal engineering (Nirmalram & Muthiah, 2010).

Mecanismo De Acción

Target of action

Many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors can be proteins, enzymes, or other molecules in the body that the compound interacts with.

Mode of action

The compound’s interaction with its targets could involve various types of chemical bonds and interactions, such as hydrogen bonds, ionic bonds, and Van der Waals forces . The exact nature of these interactions would depend on the specific structure of the compound and its target.

Biochemical pathways

Compounds like this can affect a variety of biochemical pathways. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed from the body. These properties can greatly affect a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of action

The molecular and cellular effects of a compound’s action can vary widely depending on the specific compound and its targets. For example, some compounds might inhibit the action of a particular enzyme, while others might activate a cellular receptor, leading to a cascade of effects within the cell .

Action environment

Environmental factors can greatly influence a compound’s action, efficacy, and stability. These factors can include things like temperature, pH, and the presence of other molecules that can interact with the compound. For example, certain compounds might be more effective in acidic environments, while others might be more stable at lower temperatures .

Propiedades

IUPAC Name |

3-(2-chlorophenyl)sulfonyl-1-ethyl-4,6-dimethylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3S/c1-4-17-11(3)9-10(2)14(15(17)18)21(19,20)13-8-6-5-7-12(13)16/h5-9H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBZJTALXCWOHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)S(=O)(=O)C2=CC=CC=C2Cl)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Butoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2512898.png)

![Ethyl 5-(3,3-diphenylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2512899.png)

![2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-ol](/img/structure/B2512903.png)

![N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2512908.png)

![(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide](/img/structure/B2512911.png)

![N-(4-chlorobenzyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2512915.png)

![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2512918.png)